4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine
Overview
Description
4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromo and chloro substituent on the phenoxy group, which is attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine typically involves the reaction of 4-bromo-2-chlorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine involves its interaction with specific molecular targets. The bromo and chloro substituents on the phenoxy group may play a role in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-chloro-phenoxymethyl)-benzoic acid
- 4-(4-Bromo-2-chloro-phenoxymethyl)-pyrrolidine
- 4-(4-Bromo-2-chloro-phenoxymethyl)-oxadiazole
Uniqueness
Compared to similar compounds, 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine is unique due to its specific piperidine ring structure, which may confer different chemical and biological properties
Properties
IUPAC Name |
4-[(4-bromo-2-chlorophenoxy)methyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUONCHIFMJPSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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